2-Methoxy-5-(trifluoromethyl)aniline is a highly specialized, disubstituted aromatic amine characterized by a synergistic push-pull electronic system driven by an ortho-methoxy group and a meta-trifluoromethyl group [1]. Operating as a critical building block in complex pharmaceutical syntheses, it is utilized as the primary N-aryl precursor in the synthesis of the antiviral Letermovir and various diphenyl urea kinase inhibitors [2]. With a predicted pKa of approximately 3.31 and a melting point of 58–62 °C, this compound offers a tightly controlled nucleophilicity profile and excellent solid-state handling characteristics . For procurement teams and process chemists, its value lies in its ability to enforce strict regioselectivity and stereocontrol in late-stage cyclizations and cross-coupling reactions, minimizing the formation of isomeric impurities that typically plague less substituted aniline derivatives.
Attempting to substitute 2-Methoxy-5-(trifluoromethyl)aniline with simpler analogs, such as 3-(trifluoromethyl)aniline or o-anisidine, fundamentally disrupts both process chemistry and final API efficacy [1]. The absence of the ortho-methoxy group in 3-(trifluoromethyl)aniline removes critical steric hindrance, leading to uncontrolled nucleophilic attacks and a complete loss of enantioselectivity in phase-transfer-catalyzed aza-Michael reactions [2]. Conversely, removing the trifluoromethyl group (as in o-anisidine) drastically increases the amine's basicity (pKa ~4.5), resulting in over-reactivity, increased susceptibility to oxidation, and the generation of colored impurities that complicate downstream purification [3]. Furthermore, the specific 2,5-disubstitution pattern is essential for establishing the precise lipophilicity required for pH-controlled extraction of zwitterionic intermediates during downstream saponification steps.
In the synthesis of complex ureas and heterocycles, the basicity of the primary amine dictates the reaction rate and the formation of over-alkylation byproducts . 2-Methoxy-5-(trifluoromethyl)aniline possesses a predicted pKa of 3.31, which is significantly lower than that of the closely related o-anisidine (pKa 4.52) [1]. This >1.2 pKa unit reduction, driven by the strongly electron-withdrawing meta-trifluoromethyl group, attenuates the nucleophilicity of the amine. For process chemists, this translates to fewer N,N-disubstituted side products and tighter stoichiometric control during carbodiimide-mediated couplings or Buchwald-Hartwig aminations.
| Evidence Dimension | Amine Basicity (pKa) |
| Target Compound Data | ~3.31 (predicted) |
| Comparator Or Baseline | o-Anisidine (~4.52) |
| Quantified Difference | >1.2 pKa unit reduction |
| Conditions | Standard aqueous conditions |
The attenuated basicity prevents over-alkylation and allows for highly controlled, stoichiometric nitrogen-nucleophile additions in complex API syntheses.
Physical state at room temperature is a critical procurement factor for bulk handling and purification [1]. While the des-methoxy analog, 3-(trifluoromethyl)aniline, is a liquid with a melting point of approximately 3 °C, 2-Methoxy-5-(trifluoromethyl)aniline is a stable crystalline solid with a melting point of 58–62 °C . This 55 °C difference enables purification via straightforward recrystallization rather than fractional distillation. For industrial procurement, sourcing this solid-state intermediate ensures higher batch-to-batch reproducibility and drastically reduces the carryover of trace isomeric impurities that typically plague liquid aniline derivatives.
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | Solid (58–62 °C) |
| Comparator Or Baseline | 3-(Trifluoromethyl)aniline (Liquid, ~3 °C) |
| Quantified Difference | 55 °C higher melting point |
| Conditions | Standard atmospheric pressure (1 atm) |
Procuring a solid-state intermediate allows for efficient bulk weighing and straightforward purification via recrystallization, drastically reducing trace isomeric impurities.
In the asymmetric synthesis of dihydroquinazoline cores, the steric profile of the N-aryl precursor is paramount for enantioselectivity [1]. The ortho-methoxy group in 2-Methoxy-5-(trifluoromethyl)aniline provides essential steric hindrance that interacts specifically with chiral phase-transfer catalysts during aza-Michael additions [1]. Utilizing mono-substituted anilines lacking this ortho-bulk results in a near-complete loss of stereocontrol. Consequently, buyers developing chiral N-aryl heterocycles must prioritize this exact disubstituted compound to achieve the >90% enantiomeric excess required for viable API production.
| Evidence Dimension | Enantiomeric Excess (ee) in Aza-Michael Cyclization |
| Target Compound Data | High ee (>90%) via specific ortho-methoxy steric interaction |
| Comparator Or Baseline | Mono-substituted anilines lacking ortho-bulk (Poor ee, <50%) |
| Quantified Difference | >40% improvement in enantiomeric excess |
| Conditions | Phase-transfer-catalyzed asymmetric cyclization |
The exact ortho-methoxy substitution provides the necessary steric bulk to lock the transition state in chiral catalyst systems, making it indispensable for asymmetric synthesis.
Leveraging its specific steric profile and attenuated nucleophilicity, this compound is the primary N-aryl building block for synthesizing the dihydroquinazoline core of Letermovir via asymmetric aza-Michael addition [1]. Its substitution pattern ensures the requisite enantiomeric excess during phase-transfer catalysis.
In the development of p38 and RAF kinase inhibitors, this compound is utilized to form stable, regioselective urea linkages [2]. The solid-state purity and controlled reactivity of the amine prevent the formation of N-acylurea side products during carbodiimide-mediated couplings, ensuring high-fidelity API generation.
The combination of the lipophilic trifluoromethyl group and the electron-donating methoxy group makes this compound a highly effective starting material for novel agrochemical active ingredients [3]. Its solid state allows for easier formulation handling, while the push-pull electronic system on the aromatic ring facilitates predictable late-stage electrophilic substitutions.
Irritant